![molecular formula C5H5BrN2S B592007 4-Bromo-6-(methylthio)pyrimidine CAS No. 1209458-45-6](/img/structure/B592007.png)
4-Bromo-6-(methylthio)pyrimidine
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Overview
Description
4-Bromo-6-(methylthio)pyrimidine is a chemical compound with the molecular formula C5H5BrN2S . It has a molecular weight of 205.08 . It is typically stored in an inert atmosphere and at temperatures below -20°C .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Bromo-6-(methylthio)pyrimidine, has been explored in various studies . For instance, one study reported the synthesis of a related compound, Palbociclib, in eight steps starting from 2-(methylthio)pyrimidin-4-(3H)-one .Molecular Structure Analysis
The molecular structure of 4-Bromo-6-(methylthio)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a bromine atom at the 4th position and a methylthio group at the 6th position .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-6-(methylthio)pyrimidine are not detailed in the search results, pyrimidines are known to undergo a variety of reactions. For instance, they can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
4-Bromo-6-(methylthio)pyrimidine is a colorless compound . It has a melting point of 22°C and a boiling point of 123-124°C . It dissolves in water to give a neutral solution .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . These compounds have shown promising neuroprotective and anti-inflammatory properties . They have significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Anticancer Agents
Pyrimidine derivatives have been reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities . Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .
Antimicrobial Agents
Pyrimidine derivatives have been reported to have antimicrobial properties . They have been used in the treatment of various infections .
Antifungal Agents
Pyrimidine derivatives have been reported to have antifungal properties . They have been used in the treatment of various fungal infections .
Antiparasitic Agents
Pyrimidine derivatives have been reported to have antiparasitic properties . They have been used in the treatment of various parasitic infections .
Diuretic Agents
Pyrimidine derivatives have been reported to have diuretic properties . They have been used in the treatment of various conditions that require increased urine output .
Antitumor Agents
Pyrimidine derivatives have been reported to have antitumor properties . They have been used in the treatment of various types of tumors .
Antifilarial Agents
Pyrimidine derivatives have been reported to have antifilarial properties . They have been used in the treatment of various filarial infections .
Safety And Hazards
Future Directions
Research on pyrimidine derivatives, including 4-Bromo-6-(methylthio)pyrimidine, continues to be a promising area in medicinal chemistry. For instance, one study indicated that triazole-pyrimidine-based compounds, which could potentially include 4-Bromo-6-(methylthio)pyrimidine, might be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
4-bromo-6-methylsulfanylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXVKIMKTGWGSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858671 |
Source
|
Record name | 4-Bromo-6-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(methylthio)pyrimidine | |
CAS RN |
1209458-45-6 |
Source
|
Record name | 4-Bromo-6-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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